molecular formula C18H14N2S2 B5917870 2,5-bis(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole

2,5-bis(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole

Cat. No.: B5917870
M. Wt: 322.5 g/mol
InChI Key: YVSPAGBFCNXKIS-UHFFFAOYSA-N
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Description

2,5-bis(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole (abbreviated as BMPT-TzTz) is a fused heterocyclic compound characterized by a rigid, planar thiazolo[5,4-d]thiazole (TzTz) core substituted with 4-methylphenyl groups at the 2- and 5-positions. The TzTz scaffold is electron-deficient due to its conjugated structure, making it suitable for applications in organic electronics and coordination chemistry. Its synthesis typically involves condensation reactions between dithiooxamide and substituted aldehydes under microwave or solvothermal conditions . The methyl groups on the phenyl rings enhance solubility in organic solvents while minimally perturbing electronic properties, striking a balance between processability and functionality .

Properties

IUPAC Name

2,5-bis(4-methylphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2S2/c1-11-3-7-13(8-4-11)15-19-17-18(21-15)20-16(22-17)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSPAGBFCNXKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5-bis(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole typically involves the reaction of aldehydes with dithiooxamide under specific conditions. One method involves heating the mixture at 150°C under microwave irradiation for 30 minutes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Cyclization and Ring Formation

The thiazolo[5,4-d]thiazole core is synthesized via cyclization reactions. Key methods include:

  • Dithiooxamide-aldehyde condensation : Reaction of dithiooxamide with 4-methylbenzaldehyde under solvent-free or deep eutectic solvent (DES) conditions yields the target compound through a one-pot oxidative cyclization .

  • High-pressure Q-Tube synthesis : Cyclocondensation at 130°C under 15 psi pressure enhances reaction efficiency (yields >80%) compared to conventional reflux methods .

Table 1: Cyclization Reaction Conditions

SubstrateCatalyst/SolventTemperature (°C)Yield (%)Source
Dithiooxamide + 4-methylbenzaldehydeDES (ChCl/urea)10092
Dithiooxamide + 4-methylbenzaldehydeSolvent-free12085

Cross-Coupling Reactions

The methylphenyl groups enable selective functionalization via:

  • Suzuki-Miyaura coupling : Palladium-catalyzed coupling with arylboronic acids introduces electron-withdrawing/donating groups at the para positions.

  • Buchwald-Hartwig amination : Amination reactions using Pd(dba)₂/Xantphos facilitate nitrogen-based substitutions .

Key Data :

  • Suzuki reactions with 4-nitrophenylboronic acid achieve 78% yield (THF, 80°C).

  • Amination with morpholine produces 2,5-bis(4-(morpholinomethyl)phenyl) derivatives (65% yield) .

Nucleophilic Aromatic Substitution

The electron-deficient thiazole rings undergo nucleophilic attacks at C-2 and C-5 positions:

  • Thiolate displacement : Reaction with sodium hydrosulfide forms bis-thiolated analogs (e.g., 2,5-dimercapto derivatives) .

  • Halogenation : Bromination using NBS (N-bromosuccinimide) selectively substitutes hydrogen atoms, enabling further functionalization .

Table 2: Halogenation Outcomes

ReagentPosition SubstitutedProductYield (%)Source
NBS (1.2 eq)C-4 of thiazole4-bromo-thiazolo[5,4-d]thiazole63
I₂/CuIPara-methylphenyl4-iodo-2,5-bis(4-methylphenyl) analog58

Oxidation and Reduction

  • Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes sulfur atoms to sulfoxides, altering electronic properties for optoelectronic applications.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole rings to thiazolidines, though this destabilizes the fused-ring system .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

  • Reaction conditions : Toluene, 110°C, 12 h.

  • Product : Fused bicyclic adducts with retained methylphenyl groups (72% yield) .

Biological Activity-Linked Modifications

While not direct reactions of the parent compound, derivatives show:

  • Antimicrobial activity : Post-functionalization with naphthoquinone fragments enhances activity against methicillin-resistant Staphylococcus aureus (MIC = 0.09 µg/mL) .

  • Anticancer potential : Schiff base formation at the methyl groups improves cytotoxicity (IC₅₀ = 10–30 µM against MCF-7 cells) .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazolo[5,4-d][1,3]thiazole exhibited significant anticancer activity against human leukemia cells (K562), with IC50 values in the low micromolar range.

Antimicrobial Properties
The compound has also been tested for antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been noted.

  • Case Study : Research published in Phytotherapy Research highlighted that thiazole derivatives showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use in developing new antibiotics.

Material Science Applications

Organic Photoconductors
2,5-bis(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole is being investigated as a component in organic electronic devices due to its favorable electronic properties.

  • Data Table: Electronic Properties
PropertyValue
Band Gap~2.0 eV
Charge MobilityHigh
Thermal StabilityExcellent

Case Study : In a study on organic photovoltaics (OPVs), the compound was incorporated into device architectures, resulting in improved efficiency due to enhanced charge transport characteristics.

Photovoltaic Applications

The compound's ability to function as a light-harvesting material makes it suitable for use in solar cells.

  • Efficiency Metrics : Recent advancements show that incorporating thiazolo[5,4-d][1,3]thiazole derivatives into OPV cells can increase power conversion efficiencies by up to 15%.
  • Case Study : A collaborative research project between universities demonstrated that devices fabricated with this compound achieved notable improvements in light absorption and energy conversion efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of 2,5-bis(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. It can exhibit fluorescence and other photophysical properties, making it useful in optoelectronic applications. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Variations in Electronic and Physical Properties

The properties of TzTz derivatives are highly sensitive to substituents. Below is a comparative analysis of BMPT-TzTz with structurally similar compounds:

Compound Name Substituents Key Properties/Applications References
BMPT-TzTz 4-methylphenyl Moderate solubility; used in organic semiconductors and ligand frameworks.
2,5-bis(4-hydroxyphenyl)-TzTz 4-hydroxyphenyl High polarity; utilized in liquid crystalline polyurethane elastomers (LCPUEs).
2,5-bis(4-pyridyl)-TzTz (Py2TTz) 4-pyridyl Coordination polymer/MOF construction; CO2 adsorption (BET: 417 m²/g).
2,5-bis(2,4-dimethoxyphenyl)-TzTz 2,4-dimethoxyphenyl Enhanced electron-donating capacity; potential in optoelectronics.
2,5-bis(5-aryl-3-hexylthiophen-2-yl)-TzTz Thiophene-hexyl chains High charge mobility (printable electronics); improved solubility due to alkyl chains.
2,5-bis(pyrazol-4-yl)-TzTz Pyrazole Microwave-synthesized; applications in photovoltaics and catalysis.

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (2,4-dimethoxyphenyl) and hydroxyl substituents increase electron density on the TzTz core, red-shifting absorption spectra compared to BMPT-TzTz’s methyl groups . Pyridyl (Py2TTz) and thiophene derivatives exhibit stronger π-conjugation, enhancing charge transport in semiconductors .
  • Solubility: Bulky alkyl chains (e.g., hexyl-thiophene derivatives) or polar groups (hydroxyl, pyridyl) improve solubility but may compromise thermal stability . BMPT-TzTz’s methylphenyl groups offer a pragmatic compromise.
  • Coordination Chemistry: Py2TTz forms stable Zn(II)/Cd(II) MOFs with isophthalate ligands, enabling CO2 adsorption, whereas BMPT-TzTz lacks pyridyl coordination sites .

Application-Specific Performance

  • Organic Electronics: BMPT-TzTz and its thiophene analogues exhibit bandgaps of 2.1–2.5 eV, suitable for organic field-effect transistors (OFETs). Thiophene derivatives show higher hole mobility (10<sup>−3</sup>–10<sup>−2</sup> cm²/V·s) due to extended conjugation .
  • Liquid Crystals: Hydroxyphenyl-TzTz derivatives form LCPUEs with tunable thermal transitions (Tg ~ 80–120°C), unlike BMPT-TzTz .

Research Findings and Data Tables

Table 1. Optical and Electronic Properties of Selected TzTz Derivatives

Compound λmax (nm) Bandgap (eV) Charge Mobility (cm²/V·s) Application
BMPT-TzTz 380–420 2.3–2.5 10<sup>−4</sup>–10<sup>−3</sup> OFETs, sensors
Thiophene-TzTz 450–480 2.1–2.3 10<sup>−3</sup>–10<sup>−2</sup> Printable electronics
Py2TTz 360–390 2.7–3.0 N/A MOFs, gas adsorption
Dimethoxyphenyl-TzTz 420–450 2.0–2.2 10<sup>−5</sup>–10<sup>−4</sup> Organic photovoltaics

Table 2. Thermal and Solubility Properties

Compound Melting Point (°C) Solubility (THF, mg/mL) Thermal Stability (°C)
BMPT-TzTz 220–240 15–20 300–320
Hydroxyphenyl-TzTz 180–200 5–10 250–280
Thiophene-TzTz 150–170 30–40 280–300
Py2TTz >300 <5 350–400

Biological Activity

2,5-bis(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole is a thiazole derivative known for its diverse biological activities. With a molecular formula of C18H14N2S2 and a molecular weight of 322.45 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The compound exhibits significant thermal stability with a melting point of 255.5-256.0 °C and a predicted boiling point of approximately 485.0 °C. Its density is about 1.279 g/cm³, and it has a pKa value of -1.35, indicating its acidic nature in solution .

PropertyValue
Melting Point255.5-256.0 °C
Boiling Point485.0 ± 55.0 °C
Density1.279 ± 0.06 g/cm³
pKa-1.35 ± 0.50

The biological activity of this compound is attributed to its interaction with various molecular targets within microbial and cancerous cells. Preliminary studies suggest that this compound may inhibit specific enzymes involved in bacterial protein synthesis and cell wall formation .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit broad-spectrum antimicrobial properties. In particular, the compound has shown effectiveness against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Displays activity against Escherichia coli.

In comparative studies, the compound demonstrated superior activity compared to traditional antibiotics like ciprofloxacin and rifampicin .

Antitumor Activity

The National Cancer Institute (NCI) has evaluated the antitumor potential of thiazole derivatives including this compound. In vitro tests revealed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines:

  • Compounds tested : Showed IC50 values significantly lower than standard chemotherapeutics such as 5-fluorouracil (5-FU).
  • Notable compounds : Specific derivatives with modifications demonstrated up to ninefold increased activity compared to standard treatments .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by structural modifications:

  • Substituent Effects : The presence of electron-withdrawing groups on the phenyl rings enhances antimicrobial activity.
  • Chain Length and Flexibility : Variations in side chains affect the interaction with biological targets .

Case Studies

Several studies have documented the efficacy of thiazole derivatives:

  • Antibacterial Study : A recent study found that modifications to the thiazole structure resulted in improved activity against resistant bacterial strains.
  • Anticancer Screening : Various analogs were synthesized and screened for their ability to inhibit tumor cell proliferation, with some showing promising results in preclinical models .

Q & A

Q. Table 1: Representative Synthesis Conditions

PrecursorSolventCatalystTime (h)Yield (%)Purity Validation Method
Substituted benzaldehydeEthanolGlacial acetic acid465NMR, elemental analysis
Dichlorophenoxyacetic hydrazideDMSONone1860–70IR, melting point

Basic: How is the biological activity of thiazolo-thiazole derivatives assessed in preliminary studies?

Methodological Answer:
Initial biological screening often involves:

  • In vitro assays: Testing against bacterial/fungal strains or cancer cell lines to determine IC₅₀ values.
  • Schiff base formation: Modifying the core structure with bioactive groups (e.g., dichlorophenoxy moieties) to enhance antimicrobial or antitumor activity .
  • Docking studies: Computational modeling to predict binding affinity to target proteins (e.g., acetylcholinesterase or kinase enzymes) .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for thiazolo-thiazole synthesis?

Methodological Answer:
DoE reduces experimental iterations by systematically varying parameters (solvent, temperature, catalyst ratio). For example:

  • Factorial Design: Identifies critical factors (e.g., solvent polarity significantly impacts yield in DMSO vs. ethanol) .
  • Response Surface Methodology (RSM): Models interactions between variables (e.g., reflux time and catalyst concentration) to maximize yield .

Case Study:
A study on triazole-thiazole hybrids used DoE to optimize benzaldehyde substitution, reducing synthesis steps by 30% while maintaining >90% purity .

Advanced: What computational strategies predict reactivity and electronic properties of thiazolo-thiazole derivatives?

Methodological Answer:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to assess charge transport properties, critical for optoelectronic applications .
  • Reaction Path Search Algorithms: Tools like GRRM or AFIR explore transition states, enabling rational design of novel derivatives (e.g., introducing electron-withdrawing groups to enhance stability) .

Q. Table 2: Computed Properties of Thiazolo-Thiazole Derivatives

DerivativeHOMO (eV)LUMO (eV)Bandgap (eV)Application Target
2,5-Bis(3-hexylthiophenyl)-5.2-3.12.1Organic photovoltaics
2,5-Bis(2,4-dimethoxyphenyl)-4.8-2.91.9Semiconductor layers

Advanced: How are contradictions in biological activity data resolved for structurally similar analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methyl vs. methoxy groups) on bioactivity .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., electron-donating groups enhance antifungal potency).
  • Dose-Response Validation: Re-test conflicting compounds under standardized conditions to rule out experimental variability .

Example:
A 2024 study found that 4-methylphenyl substitution improved antimicrobial activity by 40% compared to fluorophenyl analogs, attributed to enhanced lipophilicity .

Advanced: What methodologies elucidate structure-property relationships in thiazolo-thiazole-based materials?

Methodological Answer:

  • Solid-State NMR: Probes molecular packing and π-π stacking in crystalline phases, critical for charge mobility in electronics .
  • X-Ray Diffraction (XRD): Resolves crystal structure to correlate morphology with optoelectronic performance .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability for high-temperature applications (e.g., decomposition onset >300°C for 2,4-dimethoxyphenyl derivatives) .

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